molecular formula C15H12ClF3N2O3S B5043946 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methanesulfonamido)benzamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methanesulfonamido)benzamide

Cat. No.: B5043946
M. Wt: 392.8 g/mol
InChI Key: PLOVTCCWNSMGHN-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methanesulfonamido)benzamide is a complex organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a methanesulfonamido group attached to a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methanesulfonamido)benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate 2-chloro-5-(trifluoromethyl)aniline. This intermediate is then reacted with 4-(methanesulfonamido)benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving rigorous purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methanesulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methanesulfonamido)benzamide has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methanesulfonamido)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The methanesulfonamido group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-5-trifluoromethyl-phenyl)-3,5-dinitro-benzamide
  • 2-chloro-5-(trifluoromethyl)aniline
  • 2-chloro-5-(trifluoromethyl)phenylacetic acid

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methanesulfonamido)benzamide is unique due to the presence of both the trifluoromethyl and methanesulfonamido groups, which confer distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methanesulfonamido group provides additional sites for hydrogen bonding and interaction with biological targets.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methanesulfonamido)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N2O3S/c1-25(23,24)21-11-5-2-9(3-6-11)14(22)20-13-8-10(15(17,18)19)4-7-12(13)16/h2-8,21H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOVTCCWNSMGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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